molecular formula C8H10ClNO2 B1589998 Methyl 3-aminobenzoate hydrochloride CAS No. 87360-24-5

Methyl 3-aminobenzoate hydrochloride

Cat. No. B1589998
CAS RN: 87360-24-5
M. Wt: 187.62 g/mol
InChI Key: DGBOCKNQMSJDRK-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzoate, also known as Methyl-m-aminobenzoate, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 . It is known to form crystals or chunks and is white to brown in color .


Molecular Structure Analysis

The molecular formula of Methyl 3-aminobenzoate is C8H9NO2 . The SMILES string representation is COC(=O)c1cccc(N)c1 .


Physical And Chemical Properties Analysis

Methyl 3-aminobenzoate is known to form crystals or chunks and is white to brown in color . It has a melting point of ≥42 °C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Methyl 3-aminobenzoate hydrochloride is synthesized through various chemical processes. For instance, the synthesis of methyl 4-isonicotinamidobenzoate involves the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride (Zhang & Zhao, 2010).
  • Chemical Structure and Properties : The compound exhibits specific structural characteristics, such as planarity and inclination angles between molecular rings, which are crucial for its chemical behavior and potential applications (Zhang & Zhao, 2010).

Applications in Fluorescence and Imaging

  • Fluorescent Sensor Development : Methyl 3-aminobenzoate derivatives are used in developing fluorescent sensors. For example, a fluorogenic chemosensor based on an o-aminophenol derivative exhibits high selectivity and sensitivity towards specific metal ions, demonstrating its potential in detecting trace amounts of these ions (Ye et al., 2014).
  • Living Cell Imaging : These fluorescent sensors, including derivatives of methyl 3-aminobenzoate, can be applied in bio-imaging, such as detecting specific ions in human cancer cell lines, highlighting their utility in biological and medical research (Ye et al., 2014).

Role in Antibiotic Biosynthesis

  • Synthesis of Antibiotic Precursors : Methyl 3-aminobenzoate is involved in the synthesis of chlorinated analogs required for studying the biosynthesis of certain antibiotics. This demonstrates its significance in developing and understanding antibiotic compounds (Becker, 1984).

Innovative Synthesis Methods

  • Continuous-Flow Diazotization : Methyl 3-aminobenzoate is used in innovative synthesis methods like continuous-flow diazotization, demonstrating advances in chemical synthesis techniques and their efficiency (Yu et al., 2016).

Pharmaceutical Research

  • Anticonvulsant Activity Studies : Derivatives of methyl 3-aminobenzoate, like 3-aminoquinazolines, have been synthesized and evaluated for their potential anticonvulsant activity, indicating the role of this compound in pharmaceutical research (Tita & Kornet, 1988).

Safety And Hazards

Methyl 3-aminobenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBOCKNQMSJDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481892
Record name METHYL 3-AMINOBENZOATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobenzoate hydrochloride

CAS RN

87360-24-5
Record name Benzoic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87360-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 3-AMINOBENZOATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-aminobenzoic acid (1.03 g mg, 7.52 mmol) in MeOH (80 mL) at 0° C. was added dropwise thionyl chloride (5 mL). The resulting solution was allowed to stir for 16 h before the solvent was removed by evaporation and the product precipitated with diethyl ether. The diethyl ether was removed by evaporation to yield the title compound (1.38 g, 7.38 mmol, 98%) as a white solid. Mp 176-178° C. 1H NMR (D2O, 300 MHz): δ 7.75 (dt, J=1.8, 3.3, 7.2 Hz, 1H, ArH); 7.71 (m, 1H, ArH); 7.42 (m, 1H, ArH); 7.37 (m, 1H, ArH); 3.66 (s, 31H, OCH3). Mass Spectrum (C1) m/z 152 (100%) [M+]. HRMS calcd for C8H10NO2 152.0712, found 152.0698.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

The title compound is prepared according to the method of Example 9 using 13.7 g (0.1 mole) of m-aminobenzoic acid, 250 ml of methanol, and 21.9 ml (0.29 mole) of thionyl chloride, except that the mixture is not heated. After concentration of reduced pressure, the product is shaken with diethyl ether, producing 18.7 g (0.10 mole) of crystalline solid. Structure is confirmed by NMR spectrum.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
21.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminobenzoate hydrochloride
Reactant of Route 2
Methyl 3-aminobenzoate hydrochloride
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Methyl 3-aminobenzoate hydrochloride
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Methyl 3-aminobenzoate hydrochloride
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Methyl 3-aminobenzoate hydrochloride
Reactant of Route 6
Methyl 3-aminobenzoate hydrochloride

Citations

For This Compound
2
Citations
YT Chen, CL Tang, WP Ma, LX Gao, Y Wei… - European Journal of …, 2013 - Elsevier
… Intermediate 3c was hydrolyzed and then reacted with methyl 3-aminobenzoate hydrochloride to afford amide 16. The Boc group of amide 16 was deprotected by 4 M HCl/EtOAc, and …
Number of citations: 27 www.sciencedirect.com
C Drouin - 2011 - escholarship.mcgill.ca
Calcitriol (1alpha, 25-dihydroxyvitamine D3, 1, 25D) est connu pour sa fonction dans la régulation du métabolisme du calcium, mais aussi comme étant un puissant inhibiteur de la …
Number of citations: 4 escholarship.mcgill.ca

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